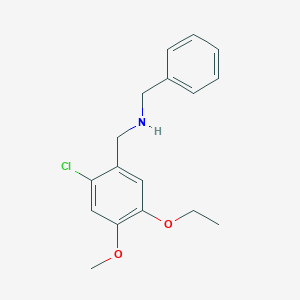![molecular formula C16H25BrN2O4 B283410 2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B283410.png)
2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide, commonly known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA is a synthetic compound that belongs to the family of organic compounds known as phenols. It is a white crystalline powder that is soluble in water and has a molecular weight of 442.4 g/mol.
Mécanisme D'action
BPA exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BPA has also been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin.
Biochemical and Physiological Effects:
BPA has been found to have several biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. BPA has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, BPA has been shown to have neuroprotective properties, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
BPA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BPA is also soluble in water, which makes it easy to administer in experiments. However, BPA has some limitations for use in laboratory experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, BPA can be difficult to work with due to its high reactivity.
Orientations Futures
There are several future directions for research on BPA. One area of research is the development of BPA-based drugs for the treatment of various diseases. Another area of research is the exploration of BPA's potential as a pesticide or herbicide. Additionally, BPA's potential as a material for use in the manufacture of electronic devices and other materials is an area of ongoing research.
Méthodes De Synthèse
BPA is synthesized through a multi-step process that involves the reaction of 2-bromo-6-ethoxyphenol with 3-ethoxypropylamine to form the intermediate product, which is then reacted with chloroacetyl chloride to form the final product, 2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide.
Applications De Recherche Scientifique
BPA has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. BPA has also been explored as a potential drug candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Formule moléculaire |
C16H25BrN2O4 |
|---|---|
Poids moléculaire |
389.28 g/mol |
Nom IUPAC |
2-[2-bromo-6-ethoxy-4-[(3-ethoxypropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H25BrN2O4/c1-3-21-7-5-6-19-10-12-8-13(17)16(23-11-15(18)20)14(9-12)22-4-2/h8-9,19H,3-7,10-11H2,1-2H3,(H2,18,20) |
Clé InChI |
AMAGPVOLLRZNNF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OCC |
SMILES canonique |
CCOCCCNCC1=CC(=C(C(=C1)Br)OCC(=O)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283327.png)
![3-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B283329.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B283331.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B283332.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B283333.png)
![4-butoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B283334.png)
![2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283337.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)

